

An In-depth Technical Guide to 1-(2-Diisopropylaminoethyl)piperazine

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Compound of Interest

Compound Name: 1-(2-Diisopropylaminoethyl)piperazine

Cat. No.: B1273169

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2-Diisopropylaminoethyl)piperazine**, a substituted piperazine derivative with potential applications in medicinal chemistry, carbon capture, and antimicrobial materials. This document collates available data on its chemical properties, synthesis, and biological activities, presenting it in a structured format for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

1-(2-Diisopropylaminoethyl)piperazine, also known by its IUPAC name N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine, is a tertiary amine containing a piperazine ring.^{[1][2]} The presence of both the piperazine moiety and the diisopropylaminoethyl group confers specific physicochemical properties that are relevant to its various applications.

Table 1: Physicochemical Properties of **1-(2-Diisopropylaminoethyl)piperazine**

Property	Value	Reference(s)
CAS Number	59955-93-0	[1] [3] [4] [5]
Molecular Formula	C ₁₂ H ₂₇ N ₃	[1] [3] [4] [5] [6]
Molecular Weight	213.36 g/mol	[1] [3] [5] [6]
IUPAC Name	N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine	[1] [6]
Physical Form	Solid	[3] [5]
Boiling Point	64-66 °C at 0.1 mmHg	[4]

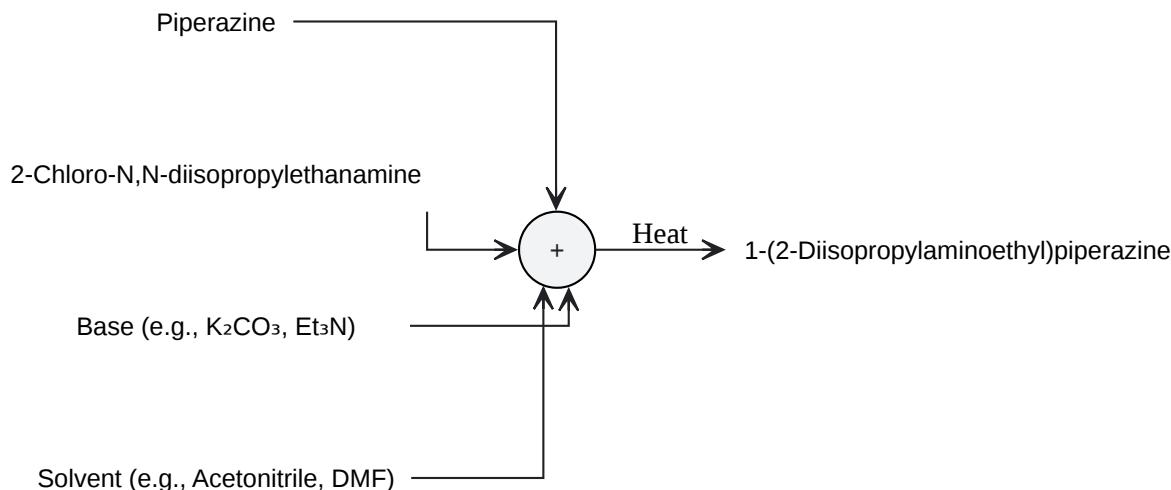
Synthesis and Purification

While a specific, detailed protocol for the synthesis of **1-(2-Diisopropylaminoethyl)piperazine** is not readily available in published literature, a general and plausible synthetic route can be derived from established methods for the N-alkylation of piperazines.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The most common approach involves the reaction of piperazine with a suitable alkylating agent.

General Experimental Protocol for Synthesis

This protocol is a generalized procedure based on the synthesis of similar N-alkylated piperazines and should be optimized for specific laboratory conditions.

Reaction Scheme:



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Figure 1: General synthetic scheme for **1-(2-Diisopropylaminoethyl)piperazine**.

Materials:

- Piperazine
- 2-Chloro-N,N-diisopropylethanamine (or corresponding bromo- or tosyl- derivative)
- Anhydrous potassium carbonate (K_2CO_3) or triethylamine (Et_3N)
- Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography

- Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)

Procedure:

- Reaction Setup: To a solution of piperazine (1 equivalent) in anhydrous acetonitrile or DMF, add a base such as anhydrous potassium carbonate or triethylamine (2-3 equivalents).
- Addition of Alkylating Agent: To the stirred suspension, add 2-chloro-N,N-diisopropylethanamine (1-1.2 equivalents) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude **1-(2-Diisopropylaminoethyl)piperazine** can be purified by column chromatography on silica gel.[\[11\]](#)

Procedure:

- Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
- Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.
- Elution: Elute the column with the chosen solvent system, collecting fractions.

- Analysis: Monitor the fractions by TLC to identify those containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified **1-(2-Diisopropylaminoethyl)piperazine**.

Applications and Experimental Data

1-(2-Diisopropylaminoethyl)piperazine and related piperazine derivatives have been investigated for several applications, primarily in carbon capture and as antimicrobial agents. The basic nitrogen atoms in the piperazine ring are key to these functionalities.

Carbon Dioxide Capture

Aqueous solutions of piperazine and its derivatives are effective solvents for capturing carbon dioxide (CO_2) from industrial flue gases.[\[1\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) The amine groups react with CO_2 in a reversible manner, allowing for its capture at lower temperatures and release at higher temperatures.

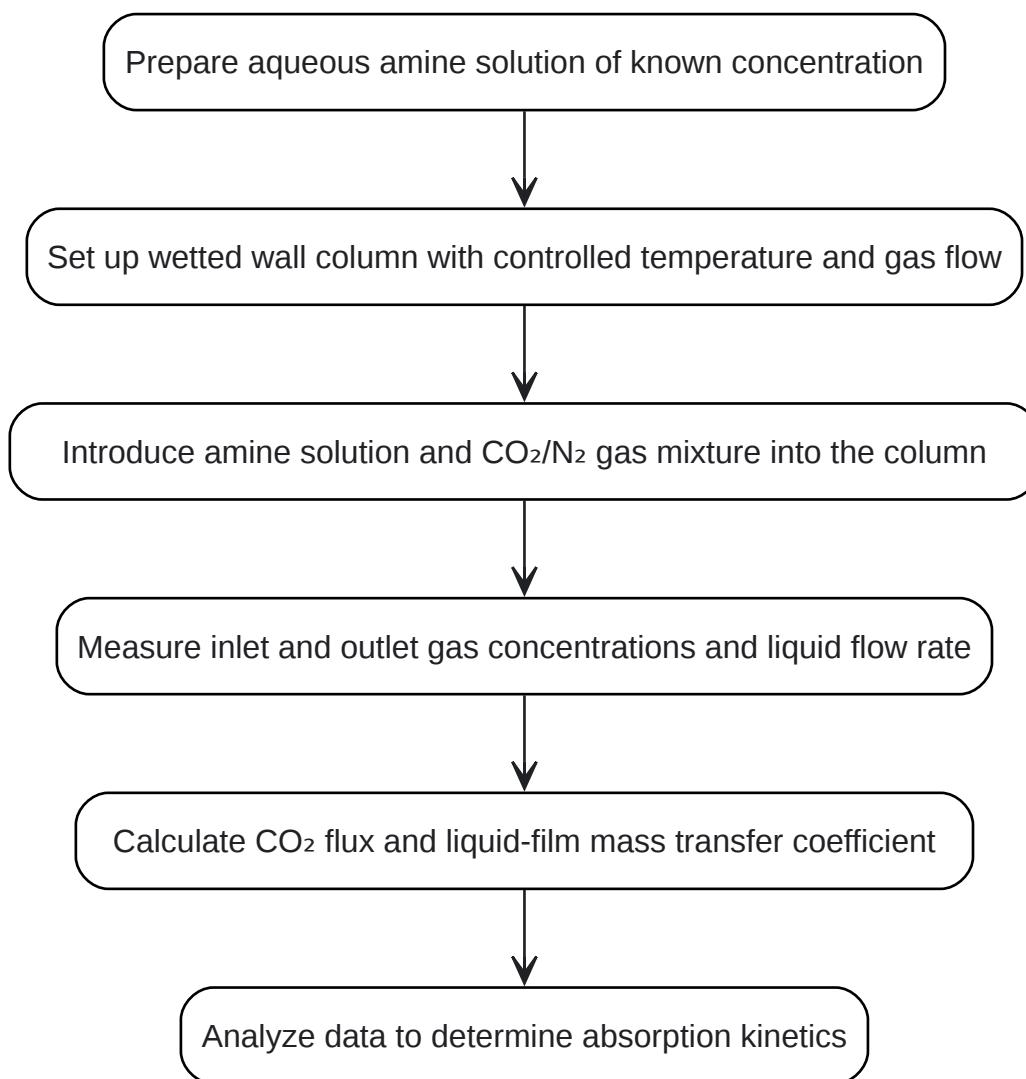
Table 2: Comparative CO_2 Absorption Data for Aqueous Piperazine Solutions

Amine Solution	CO_2 Loading (mol CO_2 /mol amine)	Temperature (°C)	Heat of Absorption (kJ/mol CO_2)	Reference(s)
8 m Piperazine	~0.75 (at 5 kPa CO_2)	40	~70	[16]
7 m Monoethanolamine (MEA)	~0.45 (at 5 kPa CO_2)	40	-	[16]
5 m Piperazine / 2.3 m AMP	-	-	-	[13]
2 m Piperazine / 3 m HMPD	40% greater capacity than 5 m PZ	-	-	[13]

Note: Data for **1-(2-Diisopropylaminoethyl)piperazine** is not available. This table provides context from related piperazine-based solvents.

Experimental Protocol: CO₂ Absorption Rate Measurement using a Wetted Wall Column

A wetted wall column is a standard apparatus for accurately measuring the rate of gas absorption into a liquid film under well-defined hydrodynamic conditions.[12][16]



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Figure 2: Workflow for CO₂ absorption rate measurement.

Procedure:

- Solution Preparation: Prepare an aqueous solution of the piperazine derivative at the desired concentration.
- Apparatus Setup: The wetted wall column consists of a vertical tube where a thin film of the amine solution flows down the inner wall, while a CO₂-containing gas stream flows concurrently or counter-currently. The temperature of the column and the gas and liquid flow rates are precisely controlled.
- Experiment: The amine solution is introduced at the top of the column, forming a stable film. The gas mixture (e.g., CO₂ in N₂) is introduced into the column.
- Data Collection: The CO₂ concentration in the gas stream at the inlet and outlet of the column is measured using a gas analyzer. The liquid flow rate is also measured.
- Calculation: The rate of CO₂ absorption (flux) is calculated from the change in gas phase concentration and the gas flow rate. The liquid-film mass transfer coefficient (k'g) can then be determined.

Antimicrobial Activity

Piperazine derivatives have been widely explored for their antimicrobial properties against various bacterial and fungal strains.[\[2\]](#)[\[5\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) The mechanism of action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

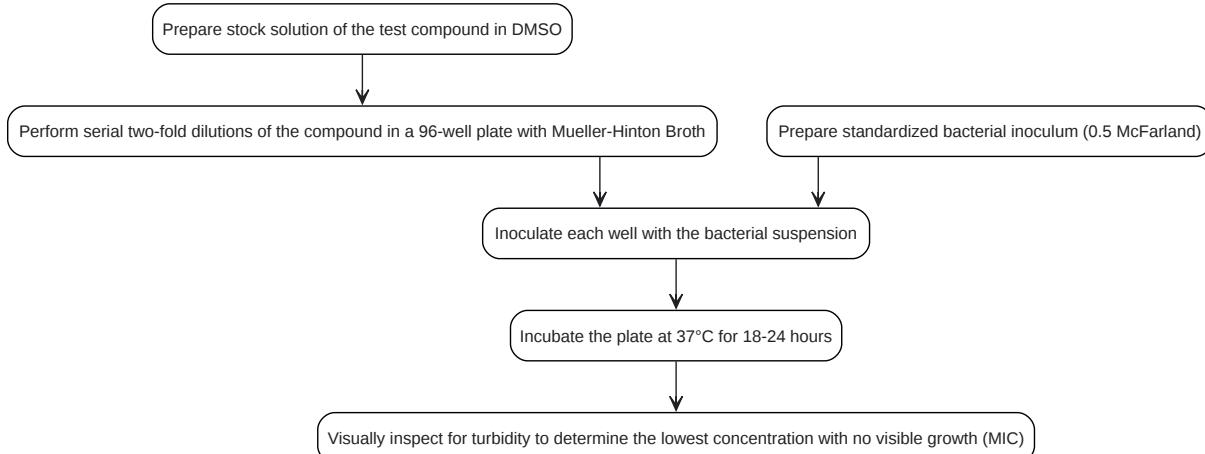
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Piperazine Derivatives

Compound	Organism	MIC (μ g/mL)	Reference(s)
Piperazine Derivative (unspecified)	Staphylococcus aureus	1-5	[20]
Piperazine Derivative (unspecified)	Enterococcus faecalis	1-5	[20]
RL-308 (a novel piperazine derivative)	Shigella flexneri	2	[22]
RL-308 (a novel piperazine derivative)	Staphylococcus aureus	4	[22]
RL-308 (a novel piperazine derivative)	MRSA	16	[22]
Chlorinated Dimethyl-1,4-benzoquinone with Piperazine	Staphylococcus epidermidis	4.88	[24]
Chlorinated Dimethyl-1,4-benzoquinone with Piperazine	Enterococcus faecalis	78.12	[24]

Note: Data for **1-(2-Diisopropylaminoethyl)piperazine** is not available. This table presents data for other piperazine derivatives to illustrate the potential antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and efficient technique for determining the MIC of a compound against a panel of microorganisms.[\[25\]](#)



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Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

- Compound Preparation: Dissolve the test compound (e.g., **1-(2-Diisopropylaminoethyl)piperazine**) in dimethyl sulfoxide (DMSO) to create a stock solution.
- Bacterial Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
- Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB).
- Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Neurological Activity and Signaling Pathways

The piperazine scaffold is a common feature in many centrally acting drugs, particularly those targeting neurotransmitter receptors.[\[26\]](#) Derivatives of piperazine have been shown to interact with various receptors, including serotonin (5-HT) and dopamine (D) receptors.[\[4\]](#)[\[6\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

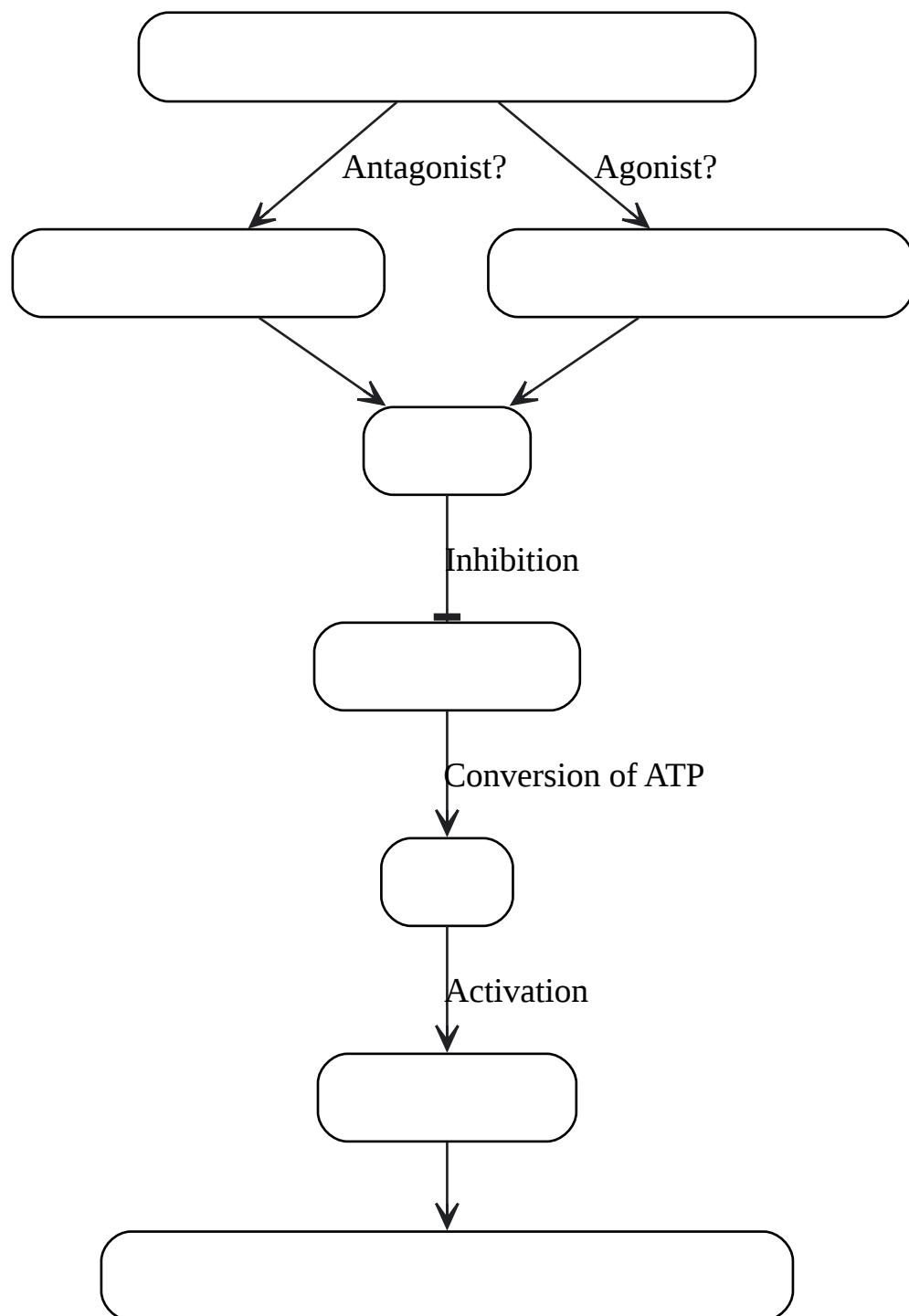
Table 4: Receptor Binding Affinities (Ki, nM) of Selected Piperazine Derivatives

Compound	D ₂ Receptor	D ₃ Receptor	5-HT _{1A} Receptor	5-HT _{2A} Receptor	Reference(s)
Compound 12b	40	0.3	High Affinity	-	[6]
Compound 12c	53	0.9	High Affinity	-	[6]
Compound 6a	>400-fold selective for D ₃	1.4	199	-	[4]
SLV313	High Affinity	High Affinity	High Affinity	Weak Affinity	[26]
Compound 9b	-	-	23.9	39.4	[31]

Note: Data for **1-(2-Diisopropylaminoethyl)piperazine** is not available. This table provides binding affinities for other piperazine derivatives to indicate potential targets.

Potential Signaling Pathways

Given the structural similarities to known psychoactive compounds, **1-(2-Diisopropylaminoethyl)piperazine** may interact with dopaminergic and serotonergic signaling pathways. These pathways are crucial for regulating mood, cognition, and motor control.



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Figure 4: Potential interaction with G_i-coupled neurotransmitter receptors.

The diagram above illustrates a simplified, hypothetical signaling pathway. Many piperazine derivatives act as antagonists at the dopamine D₂ receptor and as agonists at the serotonin 5-HT_{1A} receptor.[26] Both of these receptors are typically coupled to the inhibitory G-protein (G_i), which, when activated, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and other cellular processes. The precise nature of the interaction of **1-(2-Diisopropylaminoethyl)piperazine** with these receptors would require specific experimental validation.

Experimental Protocol: Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[4][6][29][32]

Procedure:

- Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from cell lines or brain tissue).
- Assay Setup: In a multi-well plate, incubate the membranes with a known radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the unlabeled test compound.
- Incubation: Allow the binding to reach equilibrium.
- Separation: Separate the bound from the free radioligand by rapid filtration.
- Quantification: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. The concentration that displaces 50% of the radioligand (IC₅₀) is determined, and the inhibition constant (K_i) can be calculated.

Safety and Handling

1-(2-Diisopropylaminoethyl)piperazine is classified as a hazardous substance.^[1] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(2-Diisopropylaminoethyl)piperazine is a piperazine derivative with a range of potential applications stemming from the reactivity of its amine functional groups. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis, purification, and evaluation in the contexts of carbon capture, antimicrobial activity, and neurological receptor interaction, based on established methodologies for similar compounds. Further research is warranted to fully characterize its properties and potential for practical applications.

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